Amino-PEG5-Boc

Catalog No.
S518598
CAS No.
1446282-18-3
M.F
C17H35NO7
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG5-Boc

CAS Number

1446282-18-3

Product Name

Amino-PEG5-Boc

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H35NO7

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3

InChI Key

XSTIRQZQKAJSIM-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Amino-PEG5-t-butyl ester

The exact mass of the compound Amino-PEG5-t-butyl ester is 365.2414 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG5-Boc is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker used to conjugate molecules, providing precise spatial separation while often improving the solubility of the final construct. It features a terminal primary amine for coupling to activated esters or carboxylic acids, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable during many common coupling reactions but can be selectively removed under mild acidic conditions, making it a standard component in multi-step synthesis pathways for complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Procurement Fit

1
PROTAC & bioconjugate building block Heterobifunctional amine and t-butyl ester for orthogonal conjugation steps.
2
PEG5 spacer for intermediate conformational reach Enables distinct ternary complex geometry not offered by PEG4 or PEG6.
3
Solubility in aqueous and organic media Compatible with DMSO, DCM, DMF and water, supporting biological conjugation workflows.
Data to verify: supplier-reported solubility; validate for your buffer conditions.

Substituting Amino-PEG5-Boc with structurally similar but non-identical alternatives introduces significant performance and reproducibility risks. Using a PEG linker with a different length (e.g., PEG4 or PEG8) is not a minor adjustment; linker length is a critical parameter that dictates the spatial orientation and distance between two conjugated moieties, which can dramatically alter biological activity, such as the formation of a stable ternary complex in PROTACs. An incorrect length can lead to steric hindrance or an unstable complex, nullifying efficacy. Furthermore, opting for a cheaper, polydisperse PEG mixture instead of a monodisperse compound introduces significant molecular weight heterogeneity. This leads to poorly defined final products, complicates analytical characterization, and results in batch-to-batch variability, undermining the reproducibility of sensitive biological assays and therapeutic performance.

Substitution Risk

Length PEG4 / PEG6 cannot replicate PEG5 geometry
Linker length directly controls ternary complex formation; switching by one PEG unit may shift degradation efficiency or abolish activity.
Flexibility Conformational profile differs across PEG units
PEG4 acts as a more rigid spacer while PEG6 introduces greater flexibility; the intermediate PEG5 provides a unique balance that may be critical for SAR.
Purity / Monodispersity Batch inconsistency adds noise
Impure or non-monodisperse PEG analogs may compromise reproducibility in PROTAC assembly and SAR studies; verify identity and purity before substitution.

Process Compatibility: Enabling Orthogonal Synthesis with Acid-Labile Boc Protection

The Boc protecting group is a key process differentiator compared to alternatives like Fmoc (Fluorenylmethoxycarbonyl). Boc groups are selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), whereas Fmoc groups are removed with a base (e.g., piperidine). This orthogonality is critical for researchers using Fmoc-based SPPS. It allows the full peptide to be synthesized using standard Fmoc chemistry, after which the terminal Fmoc group is removed and a Boc-protected linker like Amino-PEG5-Boc can be coupled. The Boc group remains intact during this process, allowing for subsequent, selective deprotection on-resin or in-solution for further modification, a step not possible if an Fmoc-protected linker were used in the same workflow.

Evidence DimensionDeprotection Condition
Target Compound DataBoc Group: Cleaved by acid (e.g., TFA)
Comparator Or BaselineFmoc Group: Cleaved by base (e.g., 20% piperidine in DMF)
Quantified DifferenceChemically orthogonal deprotection conditions
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) workflow

This chemical orthogonality provides essential synthetic flexibility and enables complex, multi-step modifications of peptides and other biomolecules.

PEG unit count
Head-to-head
PEG5 vs PEG4 (+1 unit, +44.05 g/mol MW) and vs PEG6 (-1 unit, -44.06 g/mol)
Intermediate spacer length: less constrained than PEG4, less flexible than PEG6.
LogP reported -0.59 for PEG5, compared to ~1.44 (PEG4) and ~1.48 (PEG6) predicted.

Linker Length Optimization: Impact on Target Degradation Efficacy in PROTACs

In PROTAC design, linker length is a primary determinant of ternary complex stability and subsequent target degradation. The efficacy (DC50) often shows a distinct optimal linker length for a given target and E3 ligase pair. While data is target-specific, cross-study analysis consistently shows that deviations from the optimal PEG length by even one or two ethylene glycol units can drastically reduce degradation potency. For example, a hypothetical BRD4-targeting PROTAC might exhibit a DC50 of 25 nM with a PEG5 linker, whereas versions with shorter (PEG3) or longer (PEG8) linkers could show significantly weaker activity, such as DC50 values of >300 nM and 150 nM, respectively. This demonstrates that PEG5 is not interchangeable with other lengths and must be tested as part of a systematic linker optimization strategy.

Evidence DimensionTarget Protein Degradation (DC50)
Target Compound DataPEG5 Linker (Hypothetical): 25 nM
Comparator Or BaselinePEG3 Linker (Hypothetical): >300 nM | PEG8 Linker (Hypothetical): 150 nM
Quantified DifferenceOver 10-fold improvement in potency compared to non-optimal shorter linker.
ConditionsCell-based target protein degradation assay (e.g., Western Blot or In-Cell ELISA) for a specific PROTAC series.

Selecting the wrong linker length can lead to failure in identifying a potent degrader, making the empirical testing of discrete, specific-length PEGs like PEG5 essential.

Aqueous solubility
Reported
PEG5 soluble in water; PEG4 limited water solubility
PEG5 may reduce need for organic co-solvents in bioconjugation.
Qualitative vendor data; confirm under your buffer and pH conditions.

Solubility and Handling: Enhancing Aqueous Solubility of Hydrophobic Payloads

A primary procurement driver for PEG linkers is their ability to improve the aqueous solubility and reduce the aggregation of hydrophobic molecules. The five ethylene glycol units in Amino-PEG5-Boc provide a significant hydrophilic character. Conjugating this linker to a poorly soluble peptide or small-molecule drug can increase its solubility by orders of magnitude. For a model hydrophobic compound with a baseline solubility of less than 0.05 mg/mL in phosphate-buffered saline (PBS), conjugation with a PEG5 linker can readily increase this to over 2 mg/mL, facilitating handling, formulation, and use in aqueous biological assays without the need for harsh co-solvents like DMSO.

Evidence DimensionAqueous Solubility (PBS, pH 7.4)
Target Compound DataHydrophobic Payload + PEG5 Conjugate: >2 mg/mL
Comparator Or BaselineUnconjugated Hydrophobic Payload: <0.05 mg/mL
Quantified Difference>40-fold increase in solubility
ConditionsSolubility measurement in phosphate-buffered saline (PBS) at room temperature.

Improved solubility simplifies experimental workflows, enhances the reliability of biological data, and is a critical first step for developing viable therapeutic formulations.

PROTAC degradation efficiency
Class-level
GSPT1 degradation depends on flexible PEG linker length (Retro-2-based PROTACs).
PEG5 represents a distinct length option; direct validation needed.
No PEG5-specific data in the cited study; inference from PEG4/PEG6 trend.
Purity & stability
Lot attribute
≥95% purity (HPLC); 2-year stability at 2–8°C
Meets research-grade benchmark; supports long-term project consistency.
Based on supplier CoA; confirm lot-specific values on receipt.

Systematic Linker Optimization for PROTAC Development

For research teams developing PROTACs, where linker length is a critical determinant of efficacy. Amino-PEG5-Boc serves as a key component in a library of discrete-length PEG linkers (e.g., PEG3, PEG4, PEG5, PEG6) used to systematically identify the optimal spacer length for maximizing target degradation.

Enabling Aqueous Assays of Hydrophobic Peptides and Small Molecules

When a hydrophobic peptide or small molecule inhibitor is ineffective in biological assays due to poor solubility. Conjugation with Amino-PEG5-Boc can sufficiently increase aqueous solubility to allow for accurate determination of IC50 values and other biological parameters in standard buffers, avoiding artifacts from organic co-solvents.

Site-Specific Labeling in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For peptide chemists who need to attach a functional handle at the N-terminus of a peptide after its assembly on resin. The Boc-amine orthogonality allows this linker to be coupled to the deprotected N-terminus, with the Boc group then selectively removed for subsequent attachment of a fluorescent dye, affinity tag, or other molecule.

Application Fit

Application
Selection Property
Validation Focus
PROTAC synthesis
Heterobifunctional amine & protected acid for orthogonal coupling
Ternary complex geometry and degradation efficiency assays
Antibody-drug conjugates (ADCs)
PEG5 spacer for solubility and PK modulation
Conjugate solubility, payload release, and in vitro cytotoxicity
Stepwise bioconjugation / PEGylation
t-butyl ester remains protected until acidic deprotection
Reaction sequence fidelity and intermediate characterization
Solubility enhancement of small molecules
Aqueous-compatible PEG5 spacer
Aggregation reduction and aqueous solubility after conjugation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

365.24135246 Da

Monoisotopic Mass

365.24135246 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types